6-Phenylnicotinonitrile

Overview

Description

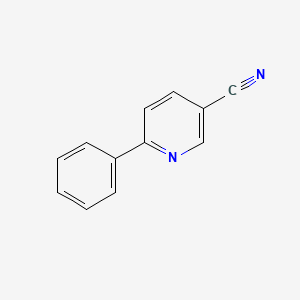

6-Phenylnicotinonitrile (C₁₂H₈N₂) is a pyridine derivative characterized by a phenyl group at the 6-position and a nitrile group at the 3-position of the pyridine ring. It serves as a versatile scaffold for synthesizing functionalized pyridines with applications in corrosion inhibition, organic electronics, and medicinal chemistry. Key derivatives include 2-amino-4-(4-methoxyphenyl)-6-phenylnicotinonitrile (AMP), 2-amino-4-(2-chlorophenyl)-6-phenylnicotinonitrile, and others, which are synthesized via multicomponent reactions or catalytic coupling methods .

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Phenylnicotinonitrile can be synthesized through several methods. One common approach involves the reaction of 2-chloronicotinonitrile with phenylboronic acid in the presence of a palladium catalyst. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, and requires a base like potassium carbonate. The reaction mixture is heated to a temperature of around 100-120°C for several hours to yield this compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. The scalability of the synthetic route and the availability of starting materials are crucial factors in the industrial production of this compound .

Chemical Reactions Analysis

Types of Reactions

6-Phenylnicotinonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

Reduction: Reduction reactions can convert this compound to its corresponding amine or other reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. These reactions are typically carried out in acidic or basic media.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under various conditions, including elevated temperatures and the presence of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of this compound .

Scientific Research Applications

Medicinal Chemistry Applications

6-Phenylnicotinonitrile exhibits significant biological activities, making it a valuable compound in medicinal chemistry. Research has demonstrated its potential in the following areas:

- Antitumor Activity : Several studies have indicated that nicotinonitrile derivatives, including this compound, possess antitumor properties. For instance, derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

- Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity against various pathogens. Its structure allows it to interact with microbial targets effectively, potentially leading to the development of new antibiotics .

- Analgesic Effects : Preliminary investigations suggest that this compound may exhibit analgesic properties, offering a pathway for pain management therapies .

- Anti-hyperglycemic Activity : Some derivatives have shown promise in lowering blood sugar levels, indicating potential applications in diabetes management .

Material Science Applications

In addition to its biological applications, this compound is relevant in material science:

- Fluorescent Materials : The compound has been studied for its fluorescent properties, which are essential for applications in optoelectronics and photonic devices. Its ability to emit light upon excitation makes it suitable for use in sensors and imaging technologies .

- Non-linear Optical Materials : The unique electronic properties of this compound allow it to serve as a non-linear optical material. This application is crucial in the development of advanced optical devices such as frequency converters and optical switches .

Chemical Probes in Biological Research

This compound can act as a chemical probe in biological research:

- Enzyme Mechanism Studies : The compound's ability to bind selectively to certain enzymes makes it useful for studying enzyme mechanisms and cellular processes. This can help elucidate pathways involved in various diseases.

- Cellular Process Investigations : By utilizing this compound as a probe, researchers can investigate cellular responses to different stimuli, contributing to a better understanding of cell biology and pharmacology.

Synthesis and Derivative Development

The synthesis of this compound is often the starting point for developing various derivatives with enhanced properties:

- Synthetic Pathways : Various synthetic routes have been established for creating derivatives that may exhibit improved pharmacological effects or novel functionalities. These derivatives can be tailored for specific applications in drug design or materials science .

Data Table: Summary of Applications

Case Studies

-

Antitumor Activity Study :

- A study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated significant inhibition of cell growth compared to controls, suggesting potential as an anticancer agent.

-

Fluorescent Properties Investigation :

- Research focused on the fluorescent characteristics of this compound revealed that it emits strong fluorescence under UV light, making it suitable for applications in bioimaging.

-

Chemical Probe Application :

- A recent study used this compound as a probe to investigate the binding affinity with specific enzymes involved in metabolic pathways, providing insights into drug design strategies.

Mechanism of Action

The mechanism of action of 6-Phenylnicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, in medicinal chemistry, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives synthesized from this compound .

Comparison with Similar Compounds

Structural and Electronic Modifications

The table below compares substituent effects on key properties of 6-phenylnicotinonitrile derivatives:

Corrosion Inhibition Performance

- ADP vs. AMP : ADP’s higher efficiency (90% vs. 86%) is linked to its electron-donating hydroxyl groups, which lower the energy gap (ΔE = 3.75 eV vs. 3.98 eV) and enhance adsorption on Fe(110) surfaces . Protonated forms of both compounds exhibit greater electron-donating capacity than neutral molecules, improving interfacial bonding .

- Global Softness : Compounds with lower ΔE (e.g., PC-1 in a related study, ΔE = 3.2 eV) show higher global softness, correlating with stronger metal-surface interactions .

Substituent Effects on Physical Properties

- Electron-Withdrawing Groups : Chlorine at the 4-position (e.g., 2-chlorophenyl) increases melting points (184–186°C) compared to methoxy-substituted derivatives, likely due to enhanced intermolecular halogen bonding .

- Amino Groups: The 2-amino group in AMP and ADP facilitates hydrogen bonding, critical for forming protective films on metal surfaces .

Key Research Findings

Quantum Chemical Insights :

- Lower energy gaps (ΔE < 4 eV) correlate with higher corrosion inhibition efficiency due to improved charge transfer between inhibitor molecules and metal surfaces .

- Hydroxyl and methoxy groups increase HOMO energy (e.g., ADP: -4.89 eV vs. AMP: -5.21 eV), enhancing electron donation to vacant d-orbitals of iron .

Synthetic Yield Optimization: Ionic copper(I)-catalyzed N-arylation achieves 72% yield for 2-(dipyridin-2-ylamino)-4-(4-methoxyphenyl)-6-phenylnicotinonitrile, highlighting the role of catalyst selection in functionalization .

Thermodynamic Adsorption: Langmuir adsorption isotherm models confirm that AMP and ADP form monolayers on steel surfaces, with free energy values (ΔG°ads < -20 kJ/mol) indicating chemisorption-dominated mechanisms .

Biological Activity

6-Phenylnicotinonitrile, a compound belonging to the class of nicotinonitriles, has garnered attention for its potential biological activities. This article reviews its synthesis, structure-activity relationships (SAR), and various biological effects, particularly focusing on its cytotoxicity and antimicrobial properties.

Chemical Structure and Synthesis

This compound features a pyridine ring substituted with a phenyl group at the 6-position and a nitrile functional group. The molecular formula is with a molecular weight of approximately 196.20 g/mol. The synthesis of this compound typically involves the reaction of nicotinonitrile derivatives with phenyl-substituted reagents under specific conditions to enhance yield and purity.

Cytotoxicity

Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study conducted on derivatives of pyridine compounds indicated that modifications at the ortho position of the phenyl group can enhance cytotoxicity against breast cancer cell lines such as MCF-7 and ZR-75-1. The presence of electronegative substituents was found to increase the compound's effectiveness, suggesting a correlation between structure and biological activity .

| Compound | Cell Line Tested | Cytotoxicity (IC50 μg/mL) |

|---|---|---|

| This compound | MCF-7 | 615.88 |

| 2-Amino-3-cyanopyridines | T-47D | Varies by substitution |

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Studies indicate that certain derivatives demonstrate potent inhibition against various microorganisms, including bacteria and fungi. The structure–activity relationship analysis revealed that the introduction of different substituents at specific positions could enhance antimicrobial efficacy .

Structure-Activity Relationships (SAR)

The SAR studies highlight the importance of substituent positioning on the phenyl ring in influencing both cytotoxicity and antimicrobial activity. For instance, substituents at the ortho position were associated with increased cytotoxic effects compared to para or meta positions. This insight is crucial for designing new derivatives with improved biological profiles .

Case Study: Cytotoxic Effects on Breast Cancer Cells

A detailed investigation into the cytotoxic effects of this compound was conducted using MCF-7 breast cancer cells. The study involved treating cells with varying concentrations of the compound and assessing cell viability through MTT assays. Results indicated that higher concentrations led to significant reductions in cell viability, supporting the potential use of this compound in cancer therapeutics.

Case Study: Antimicrobial Efficacy

Another case study focused on evaluating the antimicrobial properties of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound was tested using disk diffusion methods, where zones of inhibition were measured to determine efficacy. Results showed promising antimicrobial activity, particularly against Gram-positive bacteria .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 6-Phenylnicotinonitrile in a laboratory setting?

- Methodological Answer : A common approach involves microwave-assisted synthesis using 2,4-dichlorobenzaldehyde, acetophenone, malononitrile, and ammonium acetate in the presence of boric acid as a green catalyst. This method ensures high yield and efficiency, with recrystallization from ethanol to obtain pure crystals . Experimental protocols should detail catalyst ratios, reaction time, and purification steps to ensure reproducibility, as emphasized in guidelines for reporting experimental methods .

Q. What spectroscopic techniques are essential for characterizing the purity and structure of this compound?

- Methodological Answer : Key techniques include:

- FT-IR to confirm functional groups (e.g., nitrile stretching at ~2200 cm⁻¹).

- 1H/13C NMR to resolve aromatic proton environments and carbon frameworks.

- Single-crystal X-ray diffraction for definitive structural elucidation, particularly for derivatives like 2-amino-4-(2,4-dichlorophenyl)-6-phenylnicotinonitrile (ADPN) .

- Elemental analysis (C, H, N) to verify purity. Experimental sections must document instrument parameters and reference known spectra for comparison .

Q. What safety protocols are critical when handling this compound in research laboratories?

- Methodological Answer : Store in tightly sealed containers in dry, ventilated areas to prevent moisture absorption or decomposition. Use PPE (gloves, lab coats, goggles) to avoid skin/eye contact. In case of spills, evacuate and ventilate the area, then collect residues using non-combustible absorbents. Avoid incompatible materials like strong oxidizers .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic and structural properties of this compound derivatives?

- Methodological Answer : DFT calculations (e.g., BP86-D3 functional with 6-31+G(d) basis set) can model dispersion forces and donor-acceptor interactions in derivatives like ADPN. These studies predict dimerization stability, charge transfer via Natural Bond Orbital (NBO) analysis, and thermodynamic parameters (ΔG, ΔH) for reaction pathways. Validate computational results against experimental X-ray data to ensure accuracy .

Q. What experimental strategies resolve contradictions in reactivity data for this compound under varying catalytic conditions?

- Methodological Answer :

- Systematic variation : Test catalysts (e.g., acidic vs. green catalysts) under controlled temperatures and solvent systems.

- Statistical validation : Use ANOVA to assess significance of yield differences.

- Meta-analysis : Apply PRISMA guidelines to aggregate and compare data from heterogeneous studies, identifying outliers or methodological biases .

- Replication : Reproduce key experiments with strict adherence to protocols in the Cochrane Handbook to isolate variables .

Q. How can researchers design experiments to investigate this compound’s application in dye-sensitized solar cells (DSSCs)?

- Methodological Answer :

- Functionalization : Synthesize derivatives with electron-donating groups (e.g., methylamino) to enhance TiO₂ surface passivation.

- Electrochemical testing : Measure charge recombination rates via impedance spectroscopy and compare with control cells.

- DFT modeling : Calculate HOMO-LUMO gaps to predict light-harvesting efficiency. Reference prior studies on analogous nitrile-based additives for DSSCs .

Q. Data Reporting and Reproducibility

Q. What guidelines ensure rigorous reporting of this compound research data?

- Methodological Answer :

- Follow PRISMA for systematic reviews, including flow diagrams to document study selection and data extraction .

- For new derivatives, provide full crystallographic data (CIF files), spectral raw data, and computational input files as supplementary materials .

- Use the FINER criteria (Feasible, Novel, Ethical, Relevant) to evaluate research questions and avoid overgeneralization .

Q. How should researchers address discrepancies between computational predictions and experimental results for this compound’s properties?

- Methodological Answer :

- Re-optimize computational models using hybrid functionals (e.g., B3LYP) to improve accuracy.

- Cross-validate with multiple spectroscopic techniques (e.g., Raman, UV-Vis) to confirm experimental observations.

- Discuss limitations in basis sets or solvent effects in the computational setup .

Properties

IUPAC Name |

6-phenylpyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2/c13-8-10-6-7-12(14-9-10)11-4-2-1-3-5-11/h1-7,9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSRYUVXCTNUGRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=C(C=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90503136 | |

| Record name | 6-Phenylpyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90503136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39065-54-8 | |

| Record name | 6-Phenyl-3-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39065-54-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Phenylpyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90503136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-phenylpyridine-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.